molecular formula C18H24N4 B14865803 4-(4-Methylpiperazin-1-yl)-2-(pyrrolidin-1-yl)quinoline

4-(4-Methylpiperazin-1-yl)-2-(pyrrolidin-1-yl)quinoline

Cat. No.: B14865803
M. Wt: 296.4 g/mol
InChI Key: SJUUPGBVNRVJIC-UHFFFAOYSA-N
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Description

4-(4-Methylpiperazin-1-yl)-2-(pyrrolidin-1-yl)quinoline is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core substituted with a 4-methylpiperazin-1-yl group and a pyrrolidin-1-yl group. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperazin-1-yl)-2-(pyrrolidin-1-yl)quinoline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Substitution Reactions: The quinoline core is then subjected to substitution reactions to introduce the 4-methylpiperazin-1-yl and pyrrolidin-1-yl groups. These reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the amine groups, facilitating nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperazin-1-yl)-2-(pyrrolidin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using hydrogen gas (H2) and palladium on carbon (Pd/C) can be employed to reduce any double bonds or nitro groups present in the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated quinoline derivatives.

Scientific Research Applications

4-(4-Methylpiperazin-1-yl)-2-(pyrrolidin-1-yl)quinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is investigated for its potential use in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperazin-1-yl)-2-(pyrrolidin-1-yl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The exact molecular pathways and targets depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylpiperazin-1-yl)quinoline: Lacks the pyrrolidin-1-yl group, which may affect its biological activity and chemical properties.

    2-(Pyrrolidin-1-yl)quinoline: Lacks the 4-methylpiperazin-1-yl group, which may influence its binding affinity and selectivity for molecular targets.

    Quinoline: The parent compound without any substituents, used as a reference for comparing the effects of different substituents.

Uniqueness

4-(4-Methylpiperazin-1-yl)-2-(pyrrolidin-1-yl)quinoline is unique due to the presence of both the 4-methylpiperazin-1-yl and pyrrolidin-1-yl groups. These substituents can enhance its biological activity, selectivity, and solubility, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C18H24N4

Molecular Weight

296.4 g/mol

IUPAC Name

4-(4-methylpiperazin-1-yl)-2-pyrrolidin-1-ylquinoline

InChI

InChI=1S/C18H24N4/c1-20-10-12-21(13-11-20)17-14-18(22-8-4-5-9-22)19-16-7-3-2-6-15(16)17/h2-3,6-7,14H,4-5,8-13H2,1H3

InChI Key

SJUUPGBVNRVJIC-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC(=NC3=CC=CC=C32)N4CCCC4

Origin of Product

United States

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